molecular formula C5H7BrN2O B1375337 6-Aminopyridin-3-ol hydrobromide CAS No. 330473-75-1

6-Aminopyridin-3-ol hydrobromide

Cat. No.: B1375337
CAS No.: 330473-75-1
M. Wt: 191.03 g/mol
InChI Key: NNLBTWHWLQVYFM-UHFFFAOYSA-N
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Description

6-Aminopyridin-3-ol hydrobromide is a chemical compound with the molecular formula C5H7BrN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the sixth position and a hydroxyl group at the third position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Aminopyridin-3-ol hydrobromide involves the reaction of 6-aminopyridin-3-ol with hydrobromic acid. The reaction typically takes place in an aqueous medium, where the hydrobromic acid acts as both a reactant and a solvent. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyridin-3-ol hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the amino group may produce primary or secondary amines .

Scientific Research Applications

6-Aminopyridin-3-ol hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    6-Aminopyridin-3-ol: Similar to 6-Aminopyridin-3-ol hydrobromide but without the hydrobromide component.

    3-Aminopyridin-2-ol: Another pyridine derivative with an amino group at the third position and a hydroxyl group at the second position.

    6-Amino-2,4,5-trimethylpyridin-3-ol: A derivative with additional methyl groups on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity and potential biological activity .

Properties

IUPAC Name

6-aminopyridin-3-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.BrH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLBTWHWLQVYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735685
Record name 6-Aminopyridin-3-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330473-75-1
Record name 6-Aminopyridin-3-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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